N-Tosyl-L-alanine
Overview
Description
N-Tosyl-L-alanine: is a synthetic amino acid derivative where the amino group of L-alanine is protected by a tosyl group (p-toluenesulfonyl group). This compound is widely used in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.
Mechanism of Action
Target of Action
N-Tosyl-L-alanine is a synthetic amino acid that has been shown to have antiviral activity It has been shown to inhibit leukocyte elastase , which is involved in the degradation of extracellular matrix proteins .
Mode of Action
It is known to inhibit leukocyte elastase , which suggests that it may interact with this enzyme to prevent its activity. This interaction could result in changes to the enzyme’s function and subsequently affect the degradation of extracellular matrix proteins .
Biochemical Pathways
Given its inhibitory effect on leukocyte elastase , it can be inferred that it may impact the pathways involving the degradation of extracellular matrix proteins. The downstream effects of this could include alterations in cellular structure and function.
Result of Action
Its ability to inhibit leukocyte elastase suggests that it may have an impact on the structure and function of cells, particularly those involved in the degradation of extracellular matrix proteins .
Biochemical Analysis
Biochemical Properties
N-Tosyl-L-alanine interacts with various enzymes and proteins. For instance, it reacts with leukocyte esterase (LE), a key enzyme involved in the immune response . This interaction is used for the quantitative determination of urinary leukocyte esterase .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with leukocyte esterase. By reacting with this enzyme, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as leukocyte esterase. This interaction results in changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been used in a paper-based analytical device to detect leukocyte esterase as a point-of-care quantitative test for urinary tract infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Tosyl-L-alanine can be synthesized through the tosylation of L-alanine. The typical procedure involves reacting L-alanine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions: N-Tosyl-L-alanine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The tosyl group can be removed through hydrolysis, regenerating the free amino group of L-alanine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted alanine derivatives, while hydrolysis regenerates L-alanine .
Scientific Research Applications
Chemistry: N-Tosyl-L-alanine is used as a building block in peptide synthesis. It serves as a protected amino acid that can be incorporated into peptides and later deprotected to reveal the free amino group .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms, particularly those involving proteases. It acts as a substrate or inhibitor in enzymatic assays .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and bioactive compounds. Its stability and reactivity make it a valuable intermediate in the production of complex molecules .
Comparison with Similar Compounds
N-Tosyl-L-phenylalanine: Similar to N-Tosyl-L-alanine but with a phenyl group instead of a methyl group.
N-Tosyl-L-valine: Similar structure but with a valine residue.
N-Tosyl-L-leucine: Another similar compound with a leucine residue.
Uniqueness: this compound is unique due to its specific reactivity and stability. The presence of the tosyl group provides a balance between protecting the amino group and allowing for subsequent reactions. This makes it particularly useful in peptide synthesis and enzymatic studies .
Properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXKHFZRJYXXFA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353271 | |
Record name | N-Tosyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21957-58-4 | |
Record name | N-Tosyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tos-Ala-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Tosyl-L-alanine described in the provided research papers?
A: While this compound itself is not investigated as a therapeutic agent in these papers, its derivatives are explored for potential pharmaceutical applications. One study describes the synthesis and evaluation of diazomethyl ketone and chloromethyl ketone analogs of N-Tosyl amino acids, including this compound, for their anti-inflammatory activity. [] These analogs demonstrated notable anti-inflammatory effects in animal models.
Q2: How is this compound utilized in analytical chemistry according to the provided research?
A: One study describes a control system to monitor the performance of urinary reagent-strip tests for leukocytes, which relies on the presence of leukocyte esterase. [] This system utilizes a buffered solution containing sonicated leukocytes, the esterase activity of which is measured using this compound ester of 5-phenyl-3-hydroxypyrrole as the substrate. This application highlights the use of this compound derivatives in developing quality control measures for diagnostic tests.
Q3: Can you elaborate on the structural features of this compound and their relevance to its applications?
A: this compound is a chiral molecule derived from the amino acid L-alanine. One study investigated the hydrogen bonding properties of benzenesulfonamides, including this compound, using NMR titration and X-ray crystallography. [] This research provided insights into the molecular recognition processes involving this compound, which are crucial for its use in various applications such as the development of enzyme inhibitors and chiral resolving agents.
Q4: How is this compound employed in the synthesis of pharmaceutical intermediates?
A: A research paper describes a process utilizing this compound as a chiral resolving agent in the preparation of optically active piperazine derivatives. [] This process highlights the utility of this compound in synthesizing enantiomerically pure compounds, which are crucial for developing pharmaceuticals with improved efficacy and safety profiles.
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